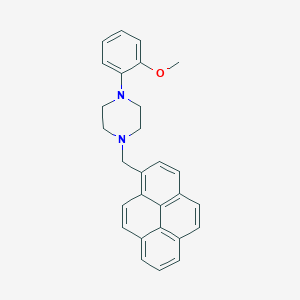
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and is characterized by its unique chemical structure, which includes a pyrene group and a methoxyphenyl group.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is complex and not fully understood. However, it is known that 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine interacts with a variety of molecular targets in the body, including neurotransmitter receptors, ion channels, and enzymes. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have both agonist and antagonist effects on these targets, depending on the specific context.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has a variety of biochemical and physiological effects on the body. For example, 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to affect the activity of ion channels, which are important for regulating the electrical activity of neurons.
実験室実験の利点と制限
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known chemical structure and synthesis method. This makes it easier to control and manipulate in lab experiments. However, one limitation is that 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine can be difficult to work with due to its complex chemical structure and potential interactions with other compounds in the body.
将来の方向性
There are several future directions for research on 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of new synthesis methods for 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine that are more efficient and cost-effective. Another area of interest is the study of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine in the context of specific diseases and conditions, such as cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine and its potential applications in scientific research.
合成法
The synthesis of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is a complex process that involves several steps. The first step is the preparation of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl) piperidine, which is then converted to 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine by a series of chemical reactions. The synthesis method for 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been extensively studied and optimized, and several different approaches have been developed over the years.
科学的研究の応用
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been widely used in scientific research due to its unique chemical properties and potential applications. One of the most common uses of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is in the study of the central nervous system, where it has been shown to have a variety of effects on neurotransmitter systems and neuronal activity. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has also been used in the study of cancer biology, where it has been shown to have potential as an anti-cancer agent.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c1-31-26-8-3-2-7-25(26)30-17-15-29(16-18-30)19-23-12-11-22-10-9-20-5-4-6-21-13-14-24(23)28(22)27(20)21/h2-14H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGFNNHWNDZJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(pyren-1-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

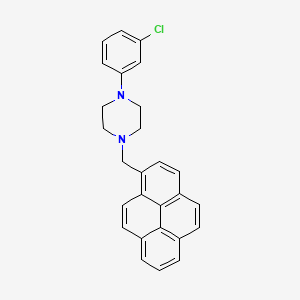
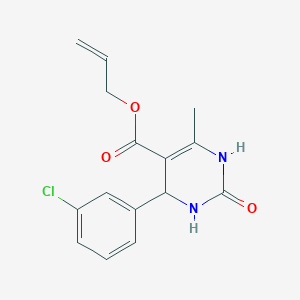
![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)
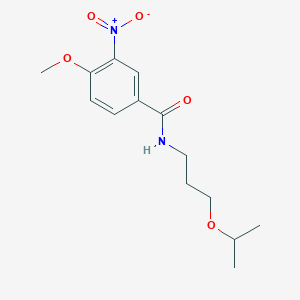


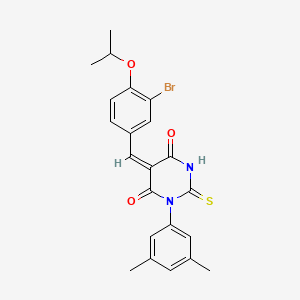
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
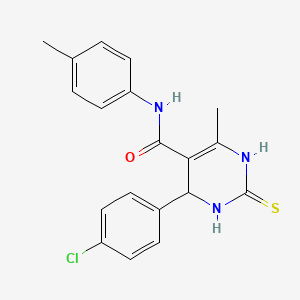
![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)
![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)